molecular formula C8H13Cl3O2 B185898 6,6,6-Trichloro-5-hydroxy-2,2-dimethylhexan-3-one CAS No. 1552-30-3

6,6,6-Trichloro-5-hydroxy-2,2-dimethylhexan-3-one

Cat. No. B185898
CAS RN: 1552-30-3
M. Wt: 247.5 g/mol
InChI Key: FQGPSSYHVXSBCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6,6,6-Trichloro-5-hydroxy-2,2-dimethylhexan-3-one, commonly known as TCD Alcohol, is a chemical compound with significant applications in scientific research. It is a chiral compound that possesses a tertiary alcohol functional group and three chlorine atoms. TCD Alcohol is widely used in the synthesis of chiral compounds, as a resolving agent, and as a chiral auxiliary.

Mechanism Of Action

TCD Alcohol acts as a chiral auxiliary in asymmetric synthesis by forming a complex with the substrate, which then undergoes a stereoselective reaction. The chiral information of TCD Alcohol is transferred to the product, resulting in the formation of a chiral compound. TCD Alcohol also acts as a resolving agent by forming diastereomeric complexes with racemic mixtures, which can then be separated through various methods, such as crystallization or chromatography.

Biochemical And Physiological Effects

TCD Alcohol has no reported biochemical or physiological effects, as it is primarily used in chemical synthesis and not for medicinal purposes.

Advantages And Limitations For Lab Experiments

TCD Alcohol has several advantages in lab experiments, including its high enantiomeric purity, low toxicity, and ease of use. It is also readily available and relatively inexpensive. However, TCD Alcohol has limitations, such as its limited solubility in certain solvents and its sensitivity to air and moisture.

Future Directions

There are several future directions for the use of TCD Alcohol in scientific research. One area of interest is the development of new chiral ligands for catalysis, particularly in the field of asymmetric hydrogenation. Another area of interest is the application of TCD Alcohol in the synthesis of chiral polymers and materials. Additionally, there is potential for the use of TCD Alcohol in the development of new drugs and pharmaceuticals, particularly those that require chiral synthesis.

Synthesis Methods

TCD Alcohol can be synthesized through several methods, including the reaction of 6,6,6-trichlorohexan-1-ol with 2,2-dimethyl-3-buten-2-ol in the presence of a Lewis acid catalyst, such as boron trifluoride etherate. Another method involves the reaction of 6,6,6-trichlorohexan-1-ol with 2,2-dimethyl-3-buten-2-ol in the presence of a chiral auxiliary, such as (S)-(+)-2,3-O-isopropylidene-2,3-dihydroxy-1,4-bis(diphenylphosphino)butane. The resulting product is then treated with diisobutylaluminum hydride to yield TCD Alcohol.

Scientific Research Applications

TCD Alcohol has significant applications in scientific research, particularly in the synthesis of chiral compounds. It is widely used as a resolving agent for the separation of racemic mixtures and as a chiral auxiliary in asymmetric synthesis. TCD Alcohol is also used in the synthesis of chiral ligands for catalysis, such as in the preparation of chiral ruthenium complexes for asymmetric hydrogenation reactions.

properties

CAS RN

1552-30-3

Product Name

6,6,6-Trichloro-5-hydroxy-2,2-dimethylhexan-3-one

Molecular Formula

C8H13Cl3O2

Molecular Weight

247.5 g/mol

IUPAC Name

6,6,6-trichloro-5-hydroxy-2,2-dimethylhexan-3-one

InChI

InChI=1S/C8H13Cl3O2/c1-7(2,3)5(12)4-6(13)8(9,10)11/h6,13H,4H2,1-3H3

InChI Key

FQGPSSYHVXSBCF-UHFFFAOYSA-N

SMILES

CC(C)(C)C(=O)CC(C(Cl)(Cl)Cl)O

Canonical SMILES

CC(C)(C)C(=O)CC(C(Cl)(Cl)Cl)O

synonyms

6,6,6-TRICHLORO-5-HYDROXY-2,2-DIMETHYLHEXAN-3-ONE

Origin of Product

United States

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